molecular formula C7H16ClO4P B14232609 (2R)-1-chloro-3-diethoxyphosphorylpropan-2-ol CAS No. 379217-77-3

(2R)-1-chloro-3-diethoxyphosphorylpropan-2-ol

Cat. No.: B14232609
CAS No.: 379217-77-3
M. Wt: 230.62 g/mol
InChI Key: XZUSKSJNRIVCJL-ZETCQYMHSA-N
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Description

(2R)-1-chloro-3-diethoxyphosphorylpropan-2-ol is a chiral organophosphorus compound It is characterized by the presence of a chlorine atom, two ethoxy groups, and a phosphoryl group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-chloro-3-diethoxyphosphorylpropan-2-ol typically involves the reaction of (2R)-3-chloropropane-1,2-diol with diethyl phosphite under controlled conditions. The reaction is catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:

(2R)3chloropropane1,2diol+(EtO)2P(O)H(2R)1chloro3diethoxyphosphorylpropan2ol(2R)-3-chloropropane-1,2-diol + (EtO)_2P(O)H \rightarrow this compound (2R)−3−chloropropane−1,2−diol+(EtO)2​P(O)H→(2R)−1−chloro−3−diethoxyphosphorylpropan−2−ol

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-chloro-3-diethoxyphosphorylpropan-2-ol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxyl group

Properties

CAS No.

379217-77-3

Molecular Formula

C7H16ClO4P

Molecular Weight

230.62 g/mol

IUPAC Name

(2R)-1-chloro-3-diethoxyphosphorylpropan-2-ol

InChI

InChI=1S/C7H16ClO4P/c1-3-11-13(10,12-4-2)6-7(9)5-8/h7,9H,3-6H2,1-2H3/t7-/m0/s1

InChI Key

XZUSKSJNRIVCJL-ZETCQYMHSA-N

Isomeric SMILES

CCOP(=O)(C[C@H](CCl)O)OCC

Canonical SMILES

CCOP(=O)(CC(CCl)O)OCC

Origin of Product

United States

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